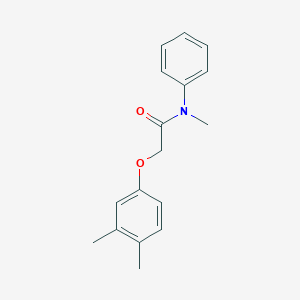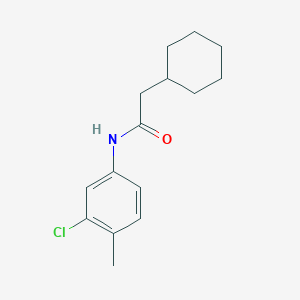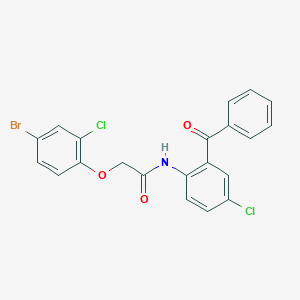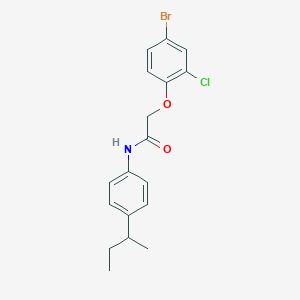![molecular formula C19H21Cl3N2O3S B297393 2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(sec-butyl)acetamide](/img/structure/B297393.png)
2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(sec-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” is a synthetic organic compound It is characterized by the presence of a sec-butyl group, a chlorophenylsulfonyl group, and a dichlorobenzylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” typically involves multiple steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides in the presence of a base.
Attachment of the chlorophenylsulfonyl group: This can be done through sulfonylation reactions using chlorophenylsulfonyl chloride.
Incorporation of the dichlorobenzylamino group: This step may involve nucleophilic substitution reactions using dichlorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone.
Scientific Research Applications
“N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” may have several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Possible use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide: can be compared with other sulfonyl-containing compounds or acetamide derivatives.
Sulfonylureas: A class of compounds with a sulfonyl group attached to a urea moiety, used as antidiabetic drugs.
Acetamide derivatives: Compounds with various substituents on the acetamide backbone, used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H21Cl3N2O3S |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetamide |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-3-13(2)23-19(25)12-24(11-16-17(21)5-4-6-18(16)22)28(26,27)15-9-7-14(20)8-10-15/h4-10,13H,3,11-12H2,1-2H3,(H,23,25) |
InChI Key |
UIMJJROYGZODME-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297312.png)
amino]acetamide](/img/structure/B297314.png)
![N-(4-bromo-2-fluorophenyl)-2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297316.png)

amino]acetamide](/img/structure/B297323.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297324.png)

![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297327.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)


![METHYL (4Z)-4-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B297332.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
